molecular formula C28H24ClN3O6 B608746 Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)- CAS No. 334970-65-9

Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-

Cat. No. B608746
CAS RN: 334970-65-9
M. Wt: 533.97
InChI Key: VHYMJFJCXJXINF-UHFFFAOYSA-N
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Description

LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.

Scientific Research Applications

Heterocyclic Compounds and Their Bioactivities

Benzeneacetamide derivatives are often involved in the formation of heterocyclic compounds like quinoxalines, quinazolines, and quinolines, which have a wide range of applications in medicinal chemistry. Quinoxalines, for example, are investigated for their antitumoral properties and are used as dyes, pharmaceuticals, and antibiotics such as echinomycin and levomycin (Pareek & Kishor, 2015). Quinolines are known for their broad spectrum of bioactivity, serving as core templates in drug design due to their substantial efficacies for future drug development (Ajani, Iyaye, & Ademosun, 2022).

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with a variety of electrophilic reagents showcases the versatile synthetic utilities of these compounds. These synthesized compounds find relevance in various biological applications, highlighting their significance in the field of medicinal chemistry (Ibrahim, 2011).

Role in CNS Drug Synthesis

Benzeneacetamide derivatives are identified as functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. This is critical as CNS disorders are on the rise, and current drugs often have adverse effects such as addiction, tolerance, and physical dependence. Identifying new functional chemical groups for CNS drugs is, therefore, of paramount importance (Saganuwan, 2017).

Anticorrosive Applications

Beyond medicinal chemistry, quinoline and its derivatives, including those from benzeneacetamide, are widely used as anticorrosive materials. They exhibit effective corrosion inhibition due to their high electron density, forming stable chelating complexes with surface metallic atoms through coordination bonding. This signifies their industrial importance and potential in materials science (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potential in Drug Design

The therapeutic potential of functionalized quinoline motifs is substantial. Quinoline and benzimidazole analogues are investigated in clinical trials for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of biologically active quinolines containing benzimidazole derivatives reflects the immense potential of these compounds in developing therapeutically active agents (Salahuddin et al., 2023).

properties

CAS RN

334970-65-9

Product Name

Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-

Molecular Formula

C28H24ClN3O6

Molecular Weight

533.97

IUPAC Name

2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33)

InChI Key

VHYMJFJCXJXINF-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY-402913;  LY 402913;  LY402913.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-
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Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-
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Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-
Reactant of Route 5
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Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-
Reactant of Route 6
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Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-

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